7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. In
Mecanismo De Acción
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine exerts its effects by binding to a specific receptor on the surface of microglia called the receptor for advanced glycation end products (RAGE). This binding inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines and chemokines. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine also reduces the production of beta-amyloid by inhibiting the expression of the enzyme beta-secretase.
Biochemical and Physiological Effects:
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response in the brain. It also reduces the production of beta-amyloid, which is believed to contribute to the disease process in Alzheimer's disease. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease and has shown promising results in reducing neuroinflammation and beta-amyloid production. However, one limitation is that the exact mechanism of action of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action and identify other potential targets for therapeutic intervention. Another area of research is to investigate the potential use of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other neurological disorders that involve neuroinflammation, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in human clinical trials.
Métodos De Síntesis
The synthesis of 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with ethyl acetoacetate and ammonium acetate to yield the tetrazolo[1,5-a]pyrimidine ring system. The final product is obtained by reducing the ketone group with sodium borohydride.
Aplicaciones Científicas De Investigación
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has also been shown to reduce the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients and is believed to contribute to the disease process.
Propiedades
Nombre del producto |
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
---|---|
Fórmula molecular |
C18H17Cl2N5O2 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
7-(3,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-26-16-6-4-10(8-17(16)27-2)14-9-15(25-18(21-14)22-23-24-25)11-3-5-12(19)13(20)7-11/h3-8,14-15H,9H2,1-2H3,(H,21,22,24) |
Clave InChI |
HEAKUVLTQFRLSZ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC(=C(C=C4)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.